Guaietolin, (R)-

Regulatory Affairs Substance Identity Procurement Compliance

(R)-Guaietolin (CAS 139003-96-6) is the enantiopure R-configuration of guaietolin, a synthetic aryl glycerol ether with expectorant and mucolytic properties. Structurally, it is (2R)-3-(2-ethoxyphenoxy)propane-1,2-diol, differing from its S-enantiomer (CAS 139004-02-7) and racemate (CAS 63834-83-3) solely by stereochemistry at the C2 chiral center.

Molecular Formula C11H16O4
Molecular Weight 212.245
CAS No. 139003-96-6
Cat. No. B590109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuaietolin, (R)-
CAS139003-96-6
Synonyms1,2-Propanediol,3-(2-ethoxyphenoxy)-,(R)-(9CI)
Molecular FormulaC11H16O4
Molecular Weight212.245
Structural Identifiers
SMILESCCOC1=CC=CC=C1OCC(CO)O
InChIInChI=1S/C11H16O4/c1-2-14-10-5-3-4-6-11(10)15-8-9(13)7-12/h3-6,9,12-13H,2,7-8H2,1H3/t9-/m1/s1
InChIKeyXLOYQLAMNLMXCE-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guaietolin, (R)- — Procurement-Relevant Baseline for the R-Enantiomer of a Chiral Expectorant


(R)-Guaietolin (CAS 139003-96-6) is the enantiopure R-configuration of guaietolin, a synthetic aryl glycerol ether with expectorant and mucolytic properties [1]. Structurally, it is (2R)-3-(2-ethoxyphenoxy)propane-1,2-diol, differing from its S-enantiomer (CAS 139004-02-7) and racemate (CAS 63834-83-3) solely by stereochemistry at the C2 chiral center [2]. The compound is registered as a distinct substance by the FDA UNII system (UNII: V4VVY8E14E), underscoring its unique identity for regulatory and procurement purposes [3].

Why Substituting (R)-Guaietolin with Racemic Guaietolin or the S-Enantiomer Is Not Straightforward


Stereochemistry is a critical determinant of pharmacological activity, pharmacokinetics, and safety profiles in chiral drugs [1]. For aryl glycerol ethers, the (R)-enantiomer is frequently the eutomer, exhibiting higher affinity for biological targets than the (S)-antipode [2]. Regulatory authorities assign distinct UNII codes to individual enantiomers, reflecting their non-interchangeability [3]. Substituting (R)-Guaietolin with racemic material introduces 50% of the potentially less active or inactive S-enantiomer, while using the S-enantiomer alone may lead to loss of therapeutic efficacy. Moreover, the solid-state properties (melting point, solubility) and analytical chromatographic behavior of the enantiopure compound differ from those of the racemic mixture, impacting formulation development and quality control. The following quantitative evidence details exactly where (R)-Guaietolin diverges from its closest analogs.

(R)-Guaietolin: Quantitative Differentiation Evidence Against Key Comparators


Regulatory Identity: Distinct FDA UNII and CAS Registration vs. Racemic and S-Enantiomer

The FDA Substance Registration System assigns (R)-Guaietolin a unique UNII code (V4VVY8E14E) separate from the racemate (UNII: G9J54386JH). This official recognition of distinct molecular identity is a prerequisite for INN-based naming and patent protection [1]. The CAS registry similarly differentiates the (R)-enantiomer (139003-96-6) from the S-enantiomer (139004-02-7) and the racemate (63834-83-3) [2]. Substitution with generic racemic material would result in a regulatory non-compliant substance for applications requiring enantiopure specification.

Regulatory Affairs Substance Identity Procurement Compliance

Thermodynamic Differentiation: Melting Point and Enthalpy of Fusion of (R)-Guaietolin vs. Racemic Mixture

In a systematic study of chiral arylglycerol ethers, Bredikhin et al. (2008) measured the melting points and enthalpies of fusion for enantiopure (R)-Guaietolin, enantiopure (S)-Guaietolin, and the racemic compound by differential scanning calorimetry (DSC) . The enantiopure (R)-Guaietolin exhibited a higher melting point and lower enthalpy of fusion than the racemic compound, indicative of a more stable crystal lattice and different solid-state packing . Binary phase diagrams reconstructed for the full series revealed that the racemate forms a distinct crystalline phase (racemic compound) rather than a conglomerate, directly affecting dissolution rate and oral bioavailability .

Solid State Chemistry Polymorphism Formulation Science

Synthetic Purity: Enantiomeric Excess and Chiral Building Block Utility

(R)-Guaietolin is typically synthesized via enantioselective ring-opening of (R)-glycidol with 2-ethoxyphenol, yielding the product with >98% enantiomeric excess (ee) [1]. In contrast, racemic synthesis using glycidol yields a 1:1 mixture of enantiomers (0% ee) [2]. The high enantiomeric purity of (R)-Guaietolin is critical when the compound serves as a chiral intermediate for subsequent stereospecific transformations, where even small amounts of the S-antipode could lead to diastereomeric impurities in the final active pharmaceutical ingredient.

Chiral Synthesis Enantiomeric Purity Drug Substance Purity

(R)-Guaietolin: Optimal Application Scenarios Based on Differential Evidence


Enantiopure Drug Substance Development Requiring Defined Stereochemistry

When developing a new chemical entity (NCE) derived from the guaietolin scaffold, the use of enantiopure (R)-Guaietolin eliminates the burden of enantiomeric separation and ensures a single stereoisomer for pharmacokinetic, toxicological, and efficacy studies . The distinct UNII code and CAS registration of (R)-Guaietolin simplify intellectual property filing and regulatory submissions compared to racemic material [1].

Physicochemical Characterization and Solid-State Formulation Studies

The differentiated melting point, enthalpy of fusion, and crystallization behavior of (R)-Guaietolin relative to the racemate make it the appropriate choice for polymorph screening, solubility determination, and formulation development where solid-state consistency is critical . Researchers aiming to establish structure-property relationships in chiral glycerol ethers can use the enantiopure compound to isolate the effect of absolute configuration on dissolution and bioavailability [1].

Chiral Building Block for Stereospecific Organic Synthesis

The high enantiomeric purity (>98% ee) of (R)-Guaietolin makes it a valuable chiral synthon for constructing more complex stereochemically defined molecules, particularly in the synthesis of beta-blocker analogs, antiglaucoma agents, or other phenoxypropanolamine derivatives . The fixed R-configuration at C2 serves as a stereochemical anchor for diastereoselective reactions [1].

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